molecular formula C12H22O10 B13400782 4-O-(|A-L-Fucopyranosyl)-D-galactose

4-O-(|A-L-Fucopyranosyl)-D-galactose

Cat. No.: B13400782
M. Wt: 326.30 g/mol
InChI Key: AFULSFOTVQHZDG-PKSPIBJZSA-N
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Description

The compound “4-O-” refers to a specific chemical structure where an oxygen atom is bonded to a carbon atom at the fourth position of a molecule. This type of compound can be found in various chemical families, including ethers, oxadiazoles, and other oxygen-containing heterocycles. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of these compounds often involves large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the specific compound and its intended application.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: Hydrogen gas with palladium or platinum catalyst

    Nucleophiles: Halides, alkoxides

Major Products

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation of an ether might yield an aldehyde or ketone, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of these compounds varies depending on their specific structure and application. For example, in medicinal applications, these compounds might inhibit bacterial cell wall synthesis or disrupt viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “4-O-” compounds lies in their specific structural features, which confer distinct chemical properties and reactivity. This makes them valuable in various applications, from pharmaceuticals to industrial processes.

Properties

Molecular Formula

C12H22O10

Molecular Weight

326.30 g/mol

IUPAC Name

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O10/c1-4-7(17)9(19)10(20)12(21-4)22-11(6(16)3-14)8(18)5(15)2-13/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7+,8+,9+,10-,11-,12-/m0/s1

InChI Key

AFULSFOTVQHZDG-PKSPIBJZSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O

Origin of Product

United States

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